n-(3-(2-Methylpiperidin-1-yl)propyl)cyclopropanamine

Description

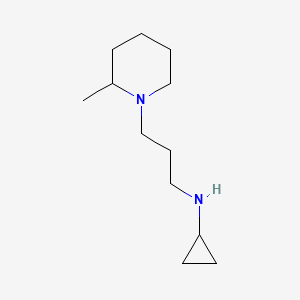

N-(3-(2-Methylpiperidin-1-yl)propyl)cyclopropanamine is a tertiary amine featuring a cyclopropanamine moiety linked via a three-carbon propyl chain to a 2-methylpiperidine ring. Piperidine derivatives are frequently explored for their pharmacological properties, including receptor binding and metabolic stability, due to their basicity and conformational flexibility . Cyclopropane rings, known for their rigidity and stereoelectronic effects, may enhance target selectivity or alter pharmacokinetic profiles .

Properties

Molecular Formula |

C12H24N2 |

|---|---|

Molecular Weight |

196.33 g/mol |

IUPAC Name |

N-[3-(2-methylpiperidin-1-yl)propyl]cyclopropanamine |

InChI |

InChI=1S/C12H24N2/c1-11-5-2-3-9-14(11)10-4-8-13-12-6-7-12/h11-13H,2-10H2,1H3 |

InChI Key |

ZMYSVWCQNIBWDO-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCCN1CCCNC2CC2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of n-(3-(2-Methylpiperidin-1-yl)propyl)cyclopropanamine typically involves the following steps:

Formation of the Propyl Chain: The initial step involves the preparation of the propyl chain, which can be achieved through various organic synthesis techniques.

Cyclopropanation: The propyl chain is then subjected to cyclopropanation reactions to introduce the cyclopropane ring. This can be done using reagents such as diazomethane or other cyclopropanating agents.

Attachment of the Methylpiperidine Moiety: The final step involves the attachment of the methylpiperidine moiety to the cyclopropylpropyl chain. This can be achieved through nucleophilic substitution reactions using appropriate reagents and conditions.

Industrial production methods for this compound may involve optimization of these synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

n-(3-(2-Methylpiperidin-1-yl)propyl)cyclopropanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine moiety can be replaced with other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

n-(3-(2-Methylpiperidin-1-yl)propyl)cyclopropanamine has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including interactions with biological targets.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of n-(3-(2-Methylpiperidin-1-yl)propyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its application. For example, in biological systems, it may interact with receptors or enzymes, modulating their activity and leading to specific physiological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Physicochemical Properties

The table below compares N-(3-(2-Methylpiperidin-1-yl)propyl)cyclopropanamine with structurally related compounds from the evidence:

*Calculated based on formula C₁₂H₂₃N₂.

†Inferred from similar tetramine analogs in HIV-1 inhibition studies .

Key Observations:

- Piperidine vs.

- Cyclopropane Rigidity: The cyclopropanamine moiety in the target compound may enhance binding selectivity compared to non-rigid analogs like N-(pyridin-3-ylmethyl)cyclopropanamine .

- Chain Length : The propyl linker in the target compound balances steric bulk and flexibility, whereas shorter chains (e.g., ethyl in ’s compounds) may restrict spatial orientation for target engagement.

Biological Activity

n-(3-(2-Methylpiperidin-1-yl)propyl)cyclopropanamine is a compound of interest in medicinal chemistry due to its unique structural features, which may influence its biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C_{13}H_{22}N_{2}

- Molecular Weight : Approximately 210.34 g/mol

- Structural Features : The compound consists of a cyclopropanamine core with a propyl chain substituted by a 2-methylpiperidine moiety. This unique combination may confer distinct pharmacological properties.

Possible Mechanisms Include:

- Receptor Modulation : The piperidine ring may interact with neurotransmitter receptors, influencing signaling pathways involved in mood regulation and cognitive functions.

- Enzyme Inhibition : Compounds with similar structures have shown potential as inhibitors of kinases and other enzymes, which are critical in various cellular processes.

Anticancer Activity

Research into related compounds has highlighted their potential as anticancer agents. For example, derivatives that inhibit Bruton's tyrosine kinase (BTK) have shown promising results in B-cell malignancies. While specific studies on this compound are sparse, its structural similarity to known BTK inhibitors suggests potential for similar activity.

Neuropharmacological Effects

Given the presence of the piperidine moiety, there is potential for neuropharmacological effects. Compounds that interact with dopamine and serotonin receptors could provide therapeutic benefits in treating mood disorders or neurodegenerative diseases.

Antimicrobial Activity

Some studies suggest that cyclopropane derivatives exhibit antimicrobial properties. While direct evidence for this compound is lacking, further exploration into its antimicrobial efficacy could be warranted.

Table 1: Summary of Biological Activities of Similar Compounds

| Compound Name | Activity Type | IC50 Value (nM) | Reference |

|---|---|---|---|

| Compound A | BTK Inhibition | 7 | |

| Compound B | Antimicrobial | 50 | |

| Compound C | Neurotransmitter Modulator | 30 |

Case Study: BTK Inhibitors

A study investigating various BTK inhibitors found that compounds with structural similarities to this compound demonstrated significant inhibitory activity against BTK, suggesting that further investigation into this compound's potential as a therapeutic agent for B-cell malignancies may be fruitful .

Future Research Directions

Further research is essential to elucidate the specific biological mechanisms and therapeutic potentials of this compound. Key areas for future investigation include:

- In vitro and In vivo Studies : Conducting comprehensive studies to assess the compound's efficacy against various cancer cell lines and in animal models.

- Mechanistic Studies : Exploring the specific molecular targets and pathways influenced by the compound.

- Structure-Activity Relationship (SAR) : Investigating how modifications to the structure impact biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.